Cas no 111957-50-7 (Benzeneethanol, b-ethyl-a-(4-methoxyphenyl)-a-phenyl-, (R*,R*)- (9CI))
111957-50-7 structure
Product Name:Benzeneethanol, b-ethyl-a-(4-methoxyphenyl)-a-phenyl-, (R*,R*)- (9CI)
CAS-Nr.:111957-50-7
MF:C23H24O2
MW:332.435466766357
CID:129476
Update Time:2024-01-24
Benzeneethanol, b-ethyl-a-(4-methoxyphenyl)-a-phenyl-, (R*,R*)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Benzeneethanol, b-ethyl-a-(4-methoxyphenyl)-a-phenyl-, (R*,R*)- (9CI)
- 1-(4-Methoxyphenyl)-1,2-diphenylbutanol
- β-Ethyl-(4-methoxyphenyl)-phenylbenzene ethanol
- 1-(p-Methoxyphenyl)-1,2-diphenylbutanol
- Benzeneethanol, β-ethyl-α-(4-methoxyphenyl)-α-phenyl-, (R*,R*)- (9CI)
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- Inchi: 1S/C23H24O2/c1-3-22(18-10-6-4-7-11-18)23(24,19-12-8-5-9-13-19)20-14-16-21(25-2)17-15-20/h4-17,22,24H,3H2,1-2H3
- InChI-Schlüssel: NLBVQBATUNTIPI-UHFFFAOYSA-N
- Lächelt: C(O)(C1=CC=C(OC)C=C1)(C1=CC=CC=C1)C(C1=CC=CC=C1)CC
Berechnete Eigenschaften
- Genaue Masse: 332.17772
Experimentelle Eigenschaften
- Dichte: 1.100±0.06 g/cm3(Predicted)
- Schmelzpunkt: 114-115 °C(Solv: ligroine (8032-32-4))
- Siedepunkt: 451.5±33.0 °C(Predicted)
- PSA: 29.46
- pka: 13.24±0.29(Predicted)
Benzeneethanol, b-ethyl-a-(4-methoxyphenyl)-a-phenyl-, (R*,R*)- (9CI) Verwandte Literatur
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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